![molecular formula C16H15Cl2NO2 B4077616 N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide](/img/structure/B4077616.png)
N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide, also known as clofencet or clofenac, is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research for its potential pharmacological properties. In
Mechanism of Action
Clofencet is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Clofencet has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide in lab experiments is its well-established mechanism of action and pharmacological properties. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be as potent as other NSAIDs, and its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide. One area of interest is its potential use as a treatment for cancer, as it has been shown to have anti-tumor effects in some studies. Another area of interest is its potential use as a treatment for Alzheimer's disease, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, further studies are needed to determine the optimal dose and route of administration for N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide and to investigate its potential side effects.
Scientific Research Applications
Clofencet has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use as a non-steroidal anti-inflammatory drug (NSAID) and as a potential treatment for various diseases such as arthritis, cancer, and Alzheimer's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-13(18)6-7-15(10)19-16(20)11(2)21-14-5-3-4-12(17)9-14/h3-9,11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPLXJRXCZTCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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